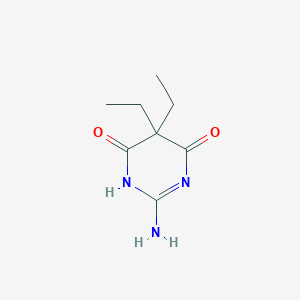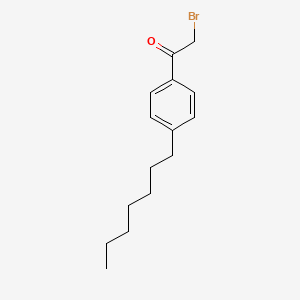![molecular formula C11H8BrF6NO B1659344 N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide CAS No. 646497-42-9](/img/structure/B1659344.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide
Overview
Description
“N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide” is a chemical compound . It is related to “N-[3,5-bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-6′-methoxy-9-cinchonanyl]thiourea”, which is a bifunctional cinchona organocatalyst . This compound can be used to synthesize stereoselective diaryl (nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .
Chemical Reactions Analysis
“N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide” is related to “N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, which is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Scientific Research Applications
Fragment-Based Drug Discovery
The compound N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide may be used as a fragment electrophile in fragment-based drug discovery. Similar compounds have been utilized as “scout” fragments in covalent ligand discovery or incorporated into bifunctional tools like electrophilic PROTAC® molecules for targeted protein degradation .
Chemical Derivatization
This compound could potentially be involved in chemical derivatization processes. Related compounds have been used for derivatization of amino-functionalized model surfaces, which is a technique used to modify chemical compounds to improve their analytical properties .
Organic Transformations
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are extensively used in promoting organic transformations. They are particularly ubiquitous in H-bond catalysts, which are essential for facilitating various chemical reactions .
Catalysis
The motif found in N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide is commonly used in catalysts such as Schreiner’s thiourea. These catalysts are significant in accelerating chemical reactions and have been key in developing new organic transformations .
Future Directions
“N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide” and related compounds have potential for further development. For example, “N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide” shows potential for further development as an SRD5A1 suppressor for androgenic alopecia treatment . Similarly, “N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea” has played a very important role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states .
Mode of Action
Similar compounds are known to activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . This suggests that N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds are used extensively in promoting organic transformations , suggesting that N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide may also influence various biochemical pathways.
Result of Action
Similar compounds have played a very important role in the development of h-bond organocatalysts , suggesting that N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide may have similar effects.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF6NO/c1-5(12)9(20)19-8-3-6(10(13,14)15)2-7(4-8)11(16,17)18/h2-5H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCESRJVCFUAIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381602 | |
| Record name | N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide | |
CAS RN |
646497-42-9 | |
| Record name | N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-bromophenyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1659264.png)


![2-Bromo-1-[4-(decyloxy)phenyl]ethan-1-one](/img/structure/B1659270.png)
![2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B1659271.png)
![6-[(Naphthalen-2-yl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B1659272.png)
![1-Methoxy-3-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B1659274.png)
![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B1659280.png)
![1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B1659281.png)
![1-Chloro-4-[3-(4-ethoxyphenoxy)propylsulfanyl]benzene](/img/structure/B1659283.png)
![1-(4-methoxyphenyl)-N,N'-bis[(E)-(4-methoxyphenyl)methylidene]methanediamine](/img/structure/B1659284.png)